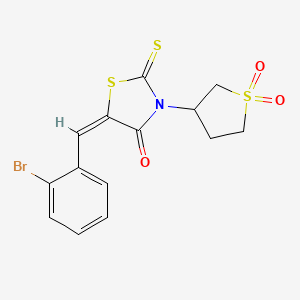
5-chloro-2-(methylthio)-N-(3-morpholin-4-ylpropyl)pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-2-(methylthio)-N-(3-morpholin-4-ylpropyl)pyrimidine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known by its chemical formula, C14H20ClN5O2S, and is commonly referred to as CMMP.
作用機序
The exact mechanism of action of CMMP is not fully understood. However, studies have suggested that CMMP may exert its anti-cancer activity by inhibiting the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis. CMMP may also induce apoptosis by activating the caspase pathway. The antimicrobial activity of CMMP may be due to its ability to disrupt bacterial and fungal cell membranes.
Biochemical and Physiological Effects:
Studies have shown that CMMP can induce cell cycle arrest and apoptosis in cancer cells. CMMP has also been found to inhibit the growth of various bacterial and fungal strains. In addition, CMMP has been shown to have neuroprotective effects and may improve cognitive function.
実験室実験の利点と制限
The advantages of using CMMP in lab experiments include its potent anti-cancer and antimicrobial activity, as well as its neuroprotective effects. However, the limitations of using CMMP include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several potential future directions for the study of CMMP. One direction is to further investigate its anti-cancer activity and explore its potential as a therapeutic agent for various types of cancer. Another direction is to study its antimicrobial activity and explore its potential as a new class of antibiotics. Additionally, further studies are needed to fully understand the mechanism of action of CMMP and to explore its potential use in the treatment of neurological disorders.
合成法
The synthesis of CMMP involves a multi-step process that includes the reaction of 2-chloro-5-nitrobenzoic acid with methylthioglycolic acid followed by the reaction of the resulting intermediate with 3-morpholinopropylamine. The final step involves the reaction of the resulting intermediate with 2-amino-4-chloro-5-methylthiopyrimidine-6-carboxamide, which yields CMMP.
科学的研究の応用
CMMP has been extensively studied for its potential applications in various fields such as cancer research, infectious diseases, and neurological disorders. Studies have shown that CMMP exhibits potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. CMMP has also been found to possess antimicrobial activity against various bacterial and fungal strains. In addition, CMMP has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease.
特性
IUPAC Name |
5-chloro-2-methylsulfanyl-N-(3-morpholin-4-ylpropyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN4O2S/c1-21-13-16-9-10(14)11(17-13)12(19)15-3-2-4-18-5-7-20-8-6-18/h9H,2-8H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTLNSLNZLSOPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NCCCN2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butyl 4-[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5407781.png)
![N-[4-(3-methyl-1-piperidinyl)benzyl]propanamide](/img/structure/B5407786.png)
![(3S*,5S*)-5-{[(4-fluorophenyl)amino]carbonyl}-1-(3-methylbenzyl)-3-piperidinecarboxylic acid](/img/structure/B5407800.png)

![3-chloro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5407820.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5407826.png)
![(2S*,4S*,5R*)-5-(2-chlorophenyl)-4-{[4-(hydroxymethyl)piperidin-1-yl]carbonyl}-1,2-dimethylpyrrolidine-2-carboxylic acid](/img/structure/B5407827.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(ethylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5407829.png)
![8-[(2-pyridin-2-ylpyrimidin-5-yl)methyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5407836.png)
![N-[2-(2-thienyl)ethyl]-2-(trifluoromethyl)morpholine-4-carboxamide](/img/structure/B5407838.png)
![5-{4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5407848.png)
![2-[1-(5-chloro-2-propoxybenzyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5407855.png)
![4-{1-[2-chloro-5-(1H-pyrazol-1-yl)benzoyl]-3-azetidinyl}pyridine](/img/structure/B5407864.png)
![2-{1-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5407891.png)
